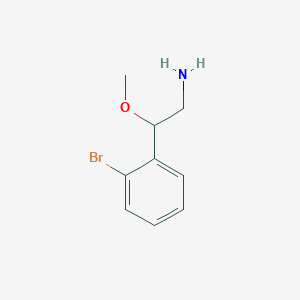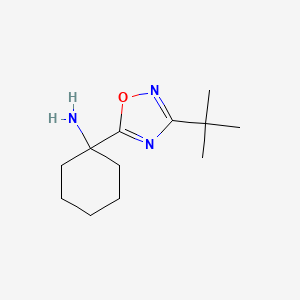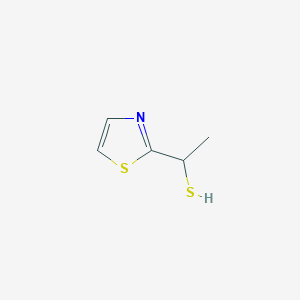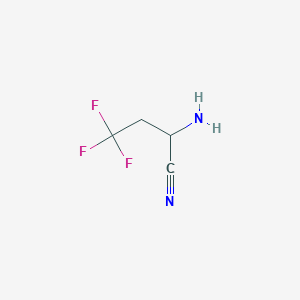
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features both a bromothiophene and a pyrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The bromothiophene and pyrazole intermediates are coupled using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene and pyrazole moieties can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(2-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties.
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanone: The hydroxyl group is replaced by a ketone, altering its reactivity.
Uniqueness
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9BrN2OS |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2OS/c10-9-6(1-2-14-9)3-8(13)7-4-11-12-5-7/h1-2,4-5,8,13H,3H2,(H,11,12) |
InChI Key |
QDYHJTXTAURCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(C2=CNN=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)





![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)




amine](/img/structure/B13304875.png)

